molecular formula C12H19F3N2O5 B3007025 (2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 76931-92-5

(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B3007025
CAS No.: 76931-92-5
M. Wt: 328.288
InChI Key: HIVGFFJHFBVJLB-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C12H19F3N2O5 and its molecular weight is 328.288. The purity is usually 95%.
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Scientific Research Applications

Influenza Neuraminidase Inhibition

(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has been used in the synthesis of potent inhibitors of influenza neuraminidase. These inhibitors, particularly A-192558, show significant activity against different strains of the influenza virus. The X-ray crystallographic structure of A-192558 bound to neuraminidase revealed interactions essential for its inhibitory action, such as the carboxylic group's interaction with the enzyme's active site and the trifluoroacetamino residue's interaction with a hydrophobic pocket of the enzyme (Wang et al., 2001).

Organocatalysis in Chemical Synthesis

This compound has been used as a catalyst in chemical synthesis. Notably, it catalyzed the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and excellent regio- and enantioselectivity. The silyl group in this context played crucial roles in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009).

Synthesis of Water-Soluble Chiral Diphosphines Ligands

In another application, the compound was used in the synthesis of zwitterionic water-soluble chiral diphosphines ligands with amino acid moieties. These ligands were synthesized based on chiral diphosphines ligand PPM, showcasing the versatility of the compound in synthesizing complex molecules with potential application in asymmetric catalysis (Guo-bing, 2010).

Synthesis of Disubstituted Pyrrolidines and Piperidines

This compound has also been utilized in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, employing a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method offers a mild procedure for introducing different substituents at C-2, such as hydroxy, alkoxy, allyl, alkyl, etc. (Boto et al., 2001).

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.C2HF3O2/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;3-2(4,5)1(6)7/h6-8H,3-5,11H2,1-2H3,(H,14,15);(H,6,7)/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVGFFJHFBVJLB-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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